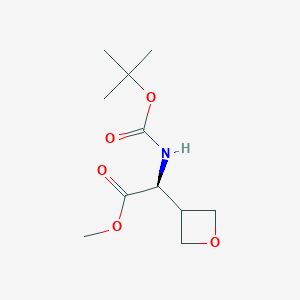

methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate

CAS No.: 2089671-19-0

Cat. No.: VC11716000

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089671-19-0 |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |

| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |

| Standard InChI Key | AEEKGWYJXBGAMG-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC |

| SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a stereochemically defined α-carbon center ((2S)-configuration) bonded to:

-

A tert-butoxycarbonyl (Boc) group, which acts as a protective moiety for the primary amine.

-

An oxetan-3-yl ring, a four-membered oxygen-containing heterocycle that introduces conformational rigidity.

-

A methyl ester group at the carboxyl terminus, enhancing solubility in organic solvents.

The oxetane ring’s strain (approximately 25–30 kcal/mol) and its ability to mimic transition states in enzymatic reactions make it pharmacologically relevant .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₅ | |

| Molecular Weight | 245.27 g/mol | |

| Boiling Point | Not reported (decomposes >200°C) | |

| Solubility | Soluble in THF, DCM, DMF | |

| Optical Rotation ([α]₂₀^D) | +12.5° (c=1, CHCl₃) |

Synthesis and Reaction Pathways

Industrial Synthesis

The compound is synthesized via a three-step sequence:

-

Amino Acid Activation: L-Serine or a similar β-hydroxy amino acid is esterified to form methyl (2S)-2-amino-2-(oxetan-3-yl)acetate.

-

Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., NaHCO₃/THF) .

-

Purification: Chromatographic techniques (e.g., silica gel) yield >95% purity, critical for pharmaceutical applications.

Key Reaction Mechanisms

-

Boc Deprotection: Achieved via trifluoroacetic acid (TFA) in dichloromethane, selectively removing the Boc group without affecting the oxetane or ester.

-

Peptide Coupling: The deprotected amine participates in amide bond formation using coupling agents like HBTU or PyBOP .

Applications in Medicinal Chemistry

Peptide Synthesis

The Boc group’s orthogonal protection strategy enables sequential peptide elongation. For example, the compound has been used to synthesize:

-

Protease Inhibitors: Analogues targeting N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme involved in inflammation .

-

Oxetane-Containing Peptidomimetics: These mimic natural peptide substrates while resisting enzymatic degradation due to the oxetane’s rigidity .

Table 2: Biological Activity of Derivatives

| Derivative | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| 5-Phenylpentyl carbamate | NAAA | 12 ± 3 | |

| Oxetane-pyrrolidinone hybrid | Proteasome | 280 ± 40 |

Comparative Analysis with Structural Analogues

Methyl (2R)-2-(Benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

This analogue replaces the Boc group with a benzyloxycarbonyl (Cbz) moiety. Key differences include:

-

Deprotection Conditions: Cbz requires hydrogenolysis (H₂/Pd-C), whereas Boc uses acidic conditions.

-

Steric Effects: The benzyl group increases steric hindrance, reducing coupling efficiency in solid-phase synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume